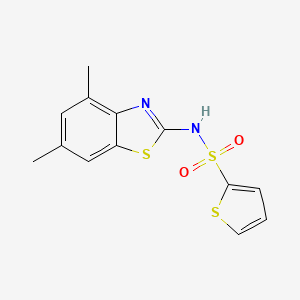

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S3/c1-8-6-9(2)12-10(7-8)19-13(14-12)15-20(16,17)11-4-3-5-18-11/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOFTLBUKQERHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NS(=O)(=O)C3=CC=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide typically involves the reaction of 4,6-dimethylbenzo[d]thiazole with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon or copper iodide . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antibacterial Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide has shown promising antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies indicate that it exhibits significant potency against multidrug-resistant strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

A recent evaluation demonstrated that this compound had minimal inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid against MRSA strains, indicating its potential as an alternative treatment for resistant infections.

Anticancer Activity

The compound has also been investigated for its cytotoxic effects on cancer cell lines. It has shown a remarkable reduction in cell viability at concentrations above 10 µM in various assays.

Case Study: Cytotoxic Effects

In comparative studies assessing the cytotoxicity of sulfonamide derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), this compound exhibited significant anticancer activity .

Comparison of Biological Activities

| Compound Name | Structure | Biological Activity | MIC Values (µg/mL) |

|---|---|---|---|

| This compound | Structure | Antibacterial, Anticancer | < 10 (MRSA), 10 (MCF-7) |

| N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | Structure | Antibacterial | 15 |

| N-(5-methylthiophen-2-yl)-1,3-benzothiazol-2-amide | Structure | Antifungal | 20 |

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of certain metabolites or the disruption of specific biochemical pathways .

Molecular targets and pathways involved in its mechanism of action include enzymes like cyclooxygenase (COX) and proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Key analogues include:

4[(4,6-Dimethylamino-2-hydroxy-benzylidene)amino]-N-thiazole-2-ylbenzenesulphonamide : Structural Differences: Incorporates a benzylidene amino group and hydroxy substituent, contrasting with the target compound’s dimethyl-benzothiazole and thiophene-sulfonamide. Functional Impact: The hydroxy and dimethylamino groups may increase hydrogen-bonding capacity and electronic delocalization compared to the methyl-substituted benzothiazole in the target.

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones :

- Structural Differences : Triazole-thione core vs. benzothiazole; fluorophenyl groups enhance lipophilicity.

- Spectroscopic Trends : C=S stretches in triazole-thiones (~1247–1255 cm⁻¹) differ from sulfonamide S=O stretches (asymmetric: ~1350 cm⁻¹; symmetric: ~1160 cm⁻¹). NH stretches in both classes overlap (3150–3414 cm⁻¹) .

Hydrogen Bonding and Crystallography

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, highlighting key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzothiazole moiety linked to a thiophene ring through a sulfonamide group. Its molecular formula is . The presence of the dimethyl-substituted benzothiazole enhances its solubility and bioavailability compared to similar compounds.

Biological Activities

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies report minimal inhibitory concentration (MIC) values that suggest strong potency against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

2. Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Preliminary studies have indicated effectiveness against common fungal pathogens, although specific data on MIC values are less documented .

3. Inhibition of Cyclin-dependent Kinase 5 (cdk5)

this compound has been identified as a moderately potent inhibitor of cdk5, an enzyme implicated in various neurodegenerative diseases. The compound's mechanism involves binding to the hinge region of cdk5, disrupting its activity .

The biological effects of this compound can be attributed to its interaction with specific molecular targets. These targets may include bacterial enzymes involved in cell wall synthesis and kinases such as cdk5. The compound's unique structure allows it to modulate the activity of these proteins effectively.

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus in vitro. The study utilized broth microdilution methods to determine MIC values and concluded that the compound could serve as a potential lead for developing new antibacterial agents .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound through its inhibition of cdk5. In vitro assays demonstrated that treatment with this compound reduced neuronal cell death in models of neurodegeneration .

Q & A

Q. Table 1. Predicted CCS Values ()

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 303.062 | 167.2 |

| [M+Na]+ | 325.044 | 179.7 |

| [M-H]- | 301.047 | 171.8 |

Advanced: How to optimize reaction conditions for improved yield and purity?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (DCM) to balance reactivity and solubility .

- Catalyst Optimization : Evaluate bases (e.g., K₂CO₃ vs. Et₃N) for sulfonamide coupling efficiency.

- Temperature Control : Lower temps (0–5°C) reduce side reactions during sulfonylation .

- In-line Analytics : Use FTIR or ReactIR to monitor reaction progress in real time.

- Workflow Example :

- Screen 5 solvent systems.

- Compare yields via HPLC.

- Optimize stoichiometry via DoE (Design of Experiments) .

Advanced: How to resolve contradictions in reported cytotoxicity data across studies?

Methodological Answer:

- Assay Standardization :

- Use consistent cell lines (e.g., HepG2 vs. MCF-7) and exposure times (48–72 hr).

- Validate via MTT/WST-1 assays with positive controls (e.g., doxorubicin).

- Structural Confirmation : Ensure impurities (e.g., unreacted sulfonyl chloride) do not skew results; verify via LC-MS .

- SAR Analysis : Compare analogues (e.g., ’s methoxy derivatives vs. ’s fluorophenyl groups) to identify substituent effects on activity .

Advanced: How to address poor diffraction quality in X-ray crystallography?

Methodological Answer:

- Crystal Growth : Optimize vapor diffusion (e.g., ether diffusion into DCM solution) for larger, higher-quality crystals.

- Data Collection : Use synchrotron radiation for weak scatterers (e.g., sulfur atoms).

- Refinement Tools :

- Example Workflow :

Advanced: How to design derivatives for enhanced biological activity?

Methodological Answer:

- Targeted Modifications :

- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the thiophene ring to enhance enzyme inhibition ().

- Replace methyl groups with bulkier substituents (e.g., ethyl, isopropyl) to modulate lipophilicity .

- Computational Tools :

- Docking studies (AutoDock Vina) to predict binding to FtsZ () or carbonic anhydrase.

- DFT calculations (Gaussian) to assess electronic effects on reactivity .

- In vitro Validation : Synthesize 10–15 analogues and test in dose-response assays .

Basic: What analytical methods assess compound stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/Base Conditions : Incubate in HCl/NaOH (0.1 M, 37°C, 24 hr), monitor via HPLC .

- Oxidative Stress : Treat with H₂O₂ (3% w/v), analyze for sulfone/sulfoxide byproducts.

- Thermal Stability : TGA/DSC to determine decomposition temperatures (>200°C typical for sulfonamides).

- Photostability : Expose to UV light (ICH Q1B guidelines), track degradation with LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.